molecular formula C18H19N5O2 B2429621 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921054-56-0

2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2429621
CAS No.: 921054-56-0
M. Wt: 337.383
InChI Key: BXGTUDMZXNAEIS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is an organic compound that features a methoxyphenyl group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrazole derivative with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)ethylamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: Depending on the target, it could affect pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
  • 2-(4-methoxyphenyl)-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the specific positioning of the methoxy group and the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-3-7-15(8-4-13)23-17(20-21-22-23)12-19-18(24)11-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGTUDMZXNAEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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